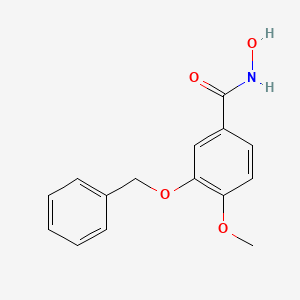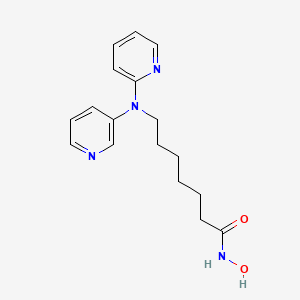
HX1
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HX1 involves the introduction of a trifluoromethyl group into an aromatic hydroxamate structure. The general synthetic route includes the following steps:
Formation of the aromatic hydroxamate: This step involves the reaction of an aromatic amine with an appropriate acid chloride to form the corresponding amide.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
HX1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
HX1 has a wide range of scientific research applications:
Chemistry: this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition, particularly myeloperoxidase inhibition.
Medicine: this compound has potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
HX1 exerts its effects by tightly binding within the active site cavity of myeloperoxidase, blocking the substrate channel and inhibiting the enzyme’s chlorination activity . This inhibition prevents the production of hypochlorous acid, a reactive oxygen species involved in inflammatory processes. The molecular targets and pathways involved include the heme group of myeloperoxidase and the associated redox reactions.
Comparison with Similar Compounds
Similar Compounds
Myeloperoxidase Inhibitor I: Another inhibitor of myeloperoxidase with a different chemical structure.
Myeloperoxidase Inhibitor II: Similar to HX1 but with variations in the substituent groups.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a myeloperoxidase inhibitor. It displays over 300-fold greater selectivity for myeloperoxidase compared to other redox enzymes . This high selectivity makes this compound a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
1520083-61-7 |
|---|---|
Molecular Formula |
C14H10F6N4O3 |
Molecular Weight |
396.24 g/mol |
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-N-hydroxy-6-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H10F6N4O3/c15-13(16,17)7-1-6(2-8(3-7)14(18,19)20)4-21-12-22-5-9(10(25)23-12)11(26)24-27/h1-3,5,27H,4H2,(H,24,26)(H2,21,22,23,25) |
InChI Key |
FNNKXGWDBVPDKY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(NCC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)NC1=O)NO |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNC2=NC=C(C(=O)N2)C(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HX1; HX-1; HX 1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HX1 interact with myeloperoxidase (MPO)?
A1: this compound acts as a potent, reversible inhibitor of MPO. It binds tightly within the enzyme's active site cavity, situated above the heme group and obstructing the substrate channel. [] This binding prevents the production of hypohalous acids, effectively inhibiting MPO's halogenation activity. []
Q2: What is the significance of this compound's interaction with MPO?
A2: MPO plays a significant role in oxidative stress during inflammation, contributing to various inflammatory diseases. [] By inhibiting MPO, this compound has the potential to limit oxidative damage and mitigate the progression of these diseases.
Q3: How does this compound impact the peroxidase cycle of MPO?
A3: this compound, acting as an electron donor, shifts MPO from its harmful halogenation cycle to the less damaging peroxidase cycle. [] This shift effectively reduces the production of harmful reactive oxygen species.
Q4: What is the molecular structure of this compound?
A5: this compound is a derivative of hexahydropyrimidine and specifically, a bisarylpropylamine derivative. [] It features one amino group on the bridge connecting two aromatic rings. [] The presence of three methylene groups between this secondary amine and an aromatic ring is crucial for its inhibitory activity. []
Q5: Is there information available on this compound's material compatibility or stability under various conditions?
A5: The provided research papers do not offer specific details regarding this compound's material compatibility or its stability under different conditions. Further research is necessary to explore these aspects.
Q6: Does this compound exhibit any catalytic properties?
A6: The research primarily focuses on this compound's inhibitory activity against MPO. No catalytic properties have been reported for this compound in the provided research.
Q7: What computational methods were employed to study this compound?
A8: Researchers utilized high-throughput virtual screening (HTVS) to identify this compound as a potential MPO inhibitor. [] They subsequently employed docking studies to understand this compound's binding mode within the MPO active site. [] These studies provided valuable insights into the structure-activity relationship of this compound and guided further optimization efforts.
Q8: How do structural modifications of this compound affect its inhibitory activity?
A9: Research indicates that the position of the hydroxyl group on the aromatic rings of this compound significantly impacts its inhibitory activity. [] Additionally, the length of the bridge connecting the secondary amine to the aromatic ring is crucial, with three methylene groups demonstrating optimal activity. [] Replacing one of the aromatic rings with a fluorotryptamine moiety, as seen in compound 38, leads to a tenfold increase in potency compared to this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B607910.png)



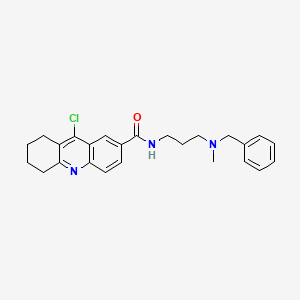
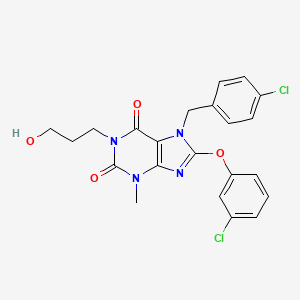
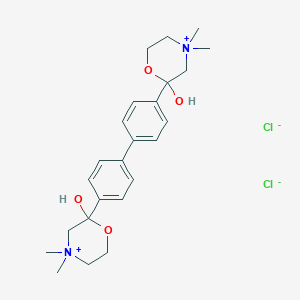
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)
